2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Overview
Description
Mechanism of Action
Target of Action
The primary target of MePhos is the palladium catalyst used in various cross-coupling reactions . The compound acts as a ligand, binding to the palladium center and enhancing its reactivity .
Mode of Action
MePhos interacts with its target by forming a complex with the palladium catalyst . This interaction enhances the reactivity of the catalyst, enabling it to facilitate various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings .
Biochemical Pathways
These reactions are fundamental in organic synthesis, leading to the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . The downstream effects include the synthesis of complex organic molecules, which are essential in various fields, including pharmaceuticals and materials science.
Pharmacokinetics
As a ligand in catalysis, its bioavailability would be primarily determined by its ability to form a complex with the palladium catalyst and its solubility in the reaction medium .
Result of Action
The result of MePhos’s action is the facilitation of various cross-coupling reactions . By enhancing the reactivity of the palladium catalyst, it enables the efficient formation of new chemical bonds, leading to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
MePhos plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical reactions. For instance, MePhos is known to participate in Buchwald-Hartwig cross-coupling reactions and Suzuki-Miyaura coupling reactions . These interactions are essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in organic synthesis.
Cellular Effects
MePhos influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes, MePhos can modulate the activity of these biomolecules, leading to changes in cellular functions. For example, MePhos can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of MePhos involves its binding interactions with biomolecules. MePhos acts as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. This can result in either the inhibition or activation of these biomolecules. Additionally, MePhos can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MePhos can change over time. The stability and degradation of MePhos are critical factors that influence its long-term effects on cellular function. Studies have shown that MePhos remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to MePhos in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular functions .
Dosage Effects in Animal Models
The effects of MePhos vary with different dosages in animal models. At lower doses, MePhos may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, MePhos can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular functions and overall health of the animal models .
Metabolic Pathways
MePhos is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. By modulating the activity of key enzymes, MePhos can alter the flow of metabolites through different pathways, impacting overall cellular metabolism. These interactions are crucial for understanding the role of MePhos in biochemical processes .
Transport and Distribution
Within cells and tissues, MePhos is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of MePhos in different cellular compartments. Understanding the transport and distribution of MePhos is essential for elucidating its effects on cellular functions and overall health .
Subcellular Localization
The subcellular localization of MePhos is influenced by targeting signals and post-translational modifications. These factors direct MePhos to specific compartments or organelles within the cell, where it exerts its activity. The localization of MePhos can impact its function and interactions with other biomolecules, thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dicyclohexylphosphino)-2'-methylbiphenyl is synthesized through a multi-step process involving the reaction of 2-bromomethylbiphenyl with dicyclohexylphosphine. The reaction typically occurs in the presence of a base such as potassium tert-butoxide and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-2'-methylbiphenyl primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of a palladium catalyst and a base such as potassium phosphate.
Negishi Coupling: Aryl halides and organozinc reagents with a palladium catalyst.
Kumada-Corriu Coupling: Aryl halides and Grignard reagents with a palladium catalyst.
Major Products
The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Dicyclohexylphosphino)-2'-methylbiphenyl is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Facilitates the synthesis of biologically active compounds, aiding in drug discovery and development.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
SPhos: Another phosphine ligand with similar applications but different steric and electronic properties.
XPhos: Known for its high reactivity in cross-coupling reactions.
RuPhos: Offers unique reactivity patterns in certain catalytic processes.
Uniqueness of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
This compound stands out due to its high stability and efficiency in catalysis. The bulky dicyclohexylphosphino group provides excellent steric protection, reducing side reactions and enhancing selectivity. This makes this compound particularly valuable in the synthesis of complex molecules with high functional group tolerance .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVWUKXZFDHGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370587 | |
Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251320-86-2 | |
Record name | 2-(Dicyclohexylphosphino)-2′-methylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251320-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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